molecular formula C12H15FN2O B11782933 N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide

Cat. No.: B11782933
M. Wt: 222.26 g/mol
InChI Key: MTARGVWTABQPFH-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide (CAS 1464015-28-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol, this pyrrolidine carboxamide derivative boasts high purity (≥98%), making it a reliable building block for synthetic applications . The pyrrolidine carboxamide scaffold is recognized as a privileged structure in pharmacology. Research has identified this core structure as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, highlighting its potential in the development of new antituberculosis agents . Furthermore, structurally similar N-substituted phenyl pyrrolidine-2-carboxamide analogs have demonstrated promising anticonvulsant activity in preclinical models, specifically in the Maximal Electroshock Seizure (MES) test . The compound also serves as a critical intermediate in advanced synthetic chemistry; for instance, it functions as the core structure for efficient fluorine-containing chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide, which are used to facilitate rapid, highly stereoselective asymmetric synthesis of amino acids and other valuable chiral molecules . This product is provided for Research Use Only. It is strictly for laboratory research or further manufacturing and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-2,4-5,11,14H,3,6-8H2,(H,15,16)

InChI Key

MTARGVWTABQPFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Nucleophilic Substitution

The most direct route involves coupling pyrrolidine-2-carboxylic acid with 2-fluorobenzylamine. This method typically employs carbodiimide-based activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:

  • Activation of the carboxylic acid using EDCI (1.2 equiv) and DMAP (0.1 equiv) at 0–25°C for 1–2 hours.

  • Addition of 2-fluorobenzylamine (1.1 equiv) and stirring at room temperature for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–78%.

Critical Parameters :

  • Excess amine minimizes dimerization of the activated intermediate.

  • Anhydrous conditions prevent hydrolysis of the acylurea byproduct.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Hydrogenation of Enamines

Patent WO2014128094A1 describes a silver(I)-catalyzed asymmetric hydrogenation using chiral phosphine ligands (e.g., R-MeOBIPHEP) to produce enantiomerically pure pyrrolidine intermediates. The method achieves >95% enantiomeric excess (ee):

  • Substrate Preparation : Enamine derived from 2-fluorobenzaldehyde and pyrrolidine-2-carboxylic acid ethyl ester.

  • Catalytic System : AgOAc (5 mol%), R-MeOBIPHEP (6 mol%) in tetrahydrofuran (THF) at −10°C.

  • Hydrogenation : H₂ (50 psi) for 6 hours, yielding (S)-pyrrolidine-2-carboxylic acid ethyl ester.

  • Amidation : Hydrolysis followed by coupling with 2-fluorobenzylamine (EDCI/DMAP) gives the target compound in 82% yield.

Proline-Based Synthesis

US5300660A outlines a stereoconservative route starting from L-proline:

  • O,N-Dialkylation : Proline reacts with 2-fluorobenzyl bromide (2.2 equiv) in DMF using NaH (2.5 equiv) at 0°C.

  • Aminolysis : The intermediate ester undergoes ammonolysis (NH₃/MeOH, 50°C) to form the amide without racemization.

  • Yield : 70–75% with >99% ee.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Based Strategy

Adapted from PMC3433767, this approach enables parallel synthesis of carboxamide derivatives:

  • Resin Functionalization : Wang resin is loaded with Fmoc-pyrrolidine-2-carboxylic acid using DIC/HOBt.

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group.

  • Coupling : 2-Fluorobenzylamine (3 equiv) with HBTU/DIPEA in DMF (2 hours).

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product in 85% purity (LC-MS).

Advantages :

  • Scalable for libraries (178 compounds reported).

  • Reduces purification steps via resin-bound intermediates.

Microwave-Assisted Paal-Knorr Reaction

A modified Paal-Knorr cyclization (PMC3433767) accelerates pyrrolidine ring formation:

  • Precursor Synthesis : 4-(2-Fluorobenzylamino)but-3-en-2-one prepared via Stetter reaction.

  • Cyclization : Microwave irradiation (150°C, 20 minutes) in acetic acid yields the pyrrolidine core.

  • Post-Functionalization : Amidation with 2-fluorobenzylamine (EDCI) completes the synthesis in 68% overall yield.

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Key Advantage Reference
Classical Amide Coupling65–78N/ASimplicity, low cost
Asymmetric Hydrogenation82>95High enantioselectivity
Proline-Based Synthesis70–75>99Stereoconservation
Solid-Phase Synthesis85N/AHigh-throughput compatibility
Microwave-Assisted68N/ARapid cyclization

Critical Challenges and Solutions

Racemization During Alkylation

Racemization at the pyrrolidine C2 position is a major concern. EP3015456A1 addresses this by:

  • Using non-nucleophilic bases (e.g., DIPEA) during alkylation.

  • Conducting reactions below 50°C to minimize epimerization.

Purification of Hydrophobic Intermediates

Patent AU2017268371A1 recommends:

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final product isolation.

  • Recrystallization from ethyl acetate/hexane (1:3) to achieve >99.5% purity.

Emerging Innovations

Biocatalytic Approaches

Recent advances (PMC3772454) utilize lipases (e.g., CAL-B) for kinetic resolution:

  • Hydrolysis of racemic pyrrolidine-2-carboxylic acid esters.

  • Yields enantiopure (R)-acid (45%) and (S)-ester (48%) with 98% ee.

Flow Chemistry Systems

EP3458456B1 demonstrates continuous-flow hydrogenation:

  • Pd/C (10% w/w) catalyst.

  • Residence time: 2 minutes at 80°C.

  • Converts 95% of enamine precursor with 99% selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have demonstrated the potential of N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide as an anticancer agent. For instance, it has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis. A notable study involved the compound's efficacy against ovarian cancer xenografts, where it significantly reduced tumor size compared to controls .
  • Antimicrobial Properties :
    • The compound exhibits notable antimicrobial activity against several pathogens. Research indicates that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition :
    • This compound has been identified as a potent inhibitor of various enzymes involved in disease processes. For example, it acts as an inhibitor of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, offering potential for tuberculosis treatment .

Biochemical Research Applications

  • Receptor Modulation :
    • The compound has been studied for its interactions with various receptors, including chemokine receptors implicated in HIV infection and cancer metastasis. It has shown promise as a CXCR4 antagonist, which is crucial for modulating immune responses and cancer progression .
  • Metabolic Studies :
    • Its metabolic stability is enhanced due to the fluorine atom, making it suitable for studies focused on metabolic pathways and drug metabolism in human liver microsomes .

Case Studies

  • Anti-inflammatory Effects :
    • A study conducted on murine models indicated that this compound significantly reduced levels of pro-inflammatory cytokines in arthritis models, suggesting its potential use in treating inflammatory diseases.
  • Drug Development :
    • The compound has been utilized in high-throughput screening processes to identify new drug candidates targeting specific biological pathways. Its structural features have allowed researchers to optimize derivatives with improved efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring contributes to the overall stability and conformation of the molecule. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds


Key Observations :

  • Synthetic Efficiency : The target compound requires recrystallization to achieve high enantiopurity, unlike the benzo[d][1,3]dioxol-5-ylmethyl analog, which is synthesized in 96% yield without purification .
  • Functional Diversity : The 2-fluorobenzyl group enhances stability in nickel complexes (e.g., Ni-Ala-2-FBPB) for asymmetric catalysis, whereas benzyl or pyridinyl analogs are tailored for antimicrobial or anti-tuberculosis applications .

Pharmacokinetic and Stability Comparisons

  • This compound Derivatives : When modified as (S)-Ni-Ala-2-FBPB, the compound demonstrates quantitative yields in nickel complexation, critical for peptide stapling in transmembrane GPCR studies .
  • Proline-Derived Thrombin Inhibitors: A related compound, (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-pyrrolidine-2-carboxamide, exhibits improved chemical stability (t₁/₂ > 24 hrs) and pharmacokinetic profiles (oral bioavailability >50%) compared to hydroxyl-containing analogs .

Physicochemical Properties

  • Lipophilicity: The 2-fluorobenzyl group in the target compound increases lipophilicity (logP ≈ 2.1) compared to non-fluorinated benzyl analogs (logP ≈ 1.8), enhancing membrane permeability .
  • Thermal Stability : Nickel complexes of the target compound (e.g., Ni-Gly-2-FBPB) remain stable at 70°C, unlike hydrazine-derived carboxamides, which degrade under similar conditions .

Medicinal Chemistry

  • Antimicrobial Activity: Indolizine-2-carboxamide analogs (e.g., N-benzylindolizine-2-carboxamide) show moderate activity against Mycobacterium tuberculosis, though resistance profiles remain unoptimized .
  • Thrombin Inhibition: Proline-derived analogs with 5-chlorobenzyl substituents exhibit nanomolar thrombin inhibition (IC₅₀ = 12 nM) but require hydroxyl-to-heterocycle substitutions for metabolic stability .

Biological Activity

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a fluorobenzyl group, which enhances its lipophilicity and biological interactions. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties, potentially leading to improved efficacy in biological systems.

Biological Activities

The biological activity of this compound has been evaluated across several domains:

  • Neuropharmacological Effects : Research indicates that this compound exhibits notable effects on neurotransmitter systems, potentially influencing mood and cognitive functions. It has been associated with antidepressant-like properties in animal models, suggesting its utility in treating mood disorders .
  • TRPA1 Antagonism : The compound has been investigated as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a crucial role in pain perception and inflammation. TRPA1 antagonists are being explored for their therapeutic potential in conditions such as asthma and chronic pain .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this compound, may exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

1. Neuropharmacological Studies

In a study examining the antidepressant effects of pyrrolidine derivatives, this compound was found to significantly reduce despair-like behavior in rodent models when administered at doses ranging from 0.3 to 15 mg/kg. This suggests a dose-dependent response that warrants further investigation into its mechanism of action.

2. TRPA1 Antagonism

A patent application describes the synthesis and testing of various carboxamide derivatives as TRPA1 antagonists. This compound was included in these evaluations, demonstrating effective inhibition of TRPA1 activity at concentrations below toxic levels, thus indicating potential for therapeutic applications in pain management .

3. Antimicrobial Activity

In vitro studies have shown that related pyrrolidine compounds possess varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other pyrrolidine derivatives reveals its unique position in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
N-Methylpyrrolidine-2-carboxamideMethyl group instead of fluorobenzylAntidepressant effects
N-Benzylpyrrolidine-2-carboxamideBenzyl group instead of fluorobenzylCognitive enhancement
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)Benzoyl group additionPotential anti-cancer properties
(R)-tert-Butyl 2-carbamoylpyrrolidineTert-butyl group additionAntioxidant activity

The incorporation of the fluorobenzyl moiety in this compound distinguishes it from other compounds, potentially enhancing its lipophilicity and interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond between pyrrolidine-2-carboxylic acid and 2-fluorobenzylamine.
  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
  • Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., δ 4.5–5.0 ppm for benzyl protons, δ 165–170 ppm for carboxamide carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 247.1215) .
  • X-ray Crystallography : For absolute configuration determination, though limited to crystalline derivatives .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict biological interactions?

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., receptors or enzymes). For example, pyrrolidine-2-carboxamide derivatives show high affinity for AT1_1 receptors in hypertension studies .
  • pKa Prediction : Chemaxon or Marvin Suite calculates ionization states to optimize solubility and membrane permeability .

Q. What in vitro assays evaluate biological activity?

  • Cell Viability Assays : MTT or Alamar Blue to measure cytotoxicity (e.g., IC50_{50} values in cancer cell lines like HepG2) .
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis rates (e.g., 0.554 ± 0.12% necrosis at 72 hours post-treatment) .

Q. How do structural modifications impact pharmacokinetics?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. For example, 2-fluorobenzyl substitution enhances metabolic half-life compared to chlorinated analogs .
  • Solubility Optimization : Hydroxyethyl or PEG-like side chains improve aqueous solubility without compromising receptor binding .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based assays to confirm target engagement .

Q. How is stability assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 12), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC (e.g., >90% intact after 24 hours at pH 7.4) .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., onset at 180°C) .

Methodological Insights

  • Structure-Activity Relationship (SAR) : Replace the 2-fluorobenzyl group with electron-deficient aryl rings (e.g., 2,4-dichlorobenzyl) to enhance receptor binding. For example, AT1_1 affinity increases by ~10-fold with tetrazole-substituted biphenyl groups .
  • Crystallographic Refinement : Use SHELXL for high-resolution structure determination, especially for resolving torsional angles in the pyrrolidine ring .

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